1-Chlorooctane, also known as n-octyl chloride or capryl chloride, is an organic compound with the chemical formula C₈H₁₇Cl. It is a colorless liquid at room temperature with a mild hydrocarbon odor []. 1-Chlorooctane is not naturally occurring but is synthesized for various industrial applications.
Within scientific research, 1-Chlorooctane finds use due to its reactive chlorine atom and its hydrophobic nature (water-repelling) []. These properties make it a valuable tool in organic synthesis and material science research.
1-Chlorooctane has a linear chain structure with eight carbon atoms (octane) and a chlorine atom attached to the first carbon (hence, 1-chloro). This structure can be represented by the following Lewis structure:
H3C-CH2-CH2-CH2-CH2-CH2-CH2-Cl
Key features of the structure include:
1-Chlorooctane is typically synthesized through the chlorination of n-octane using hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].
C₈H₁₈ + HCl (AlCl₃) → C₈H₁₇Cl + H₂
1-Chlorooctane can participate in various substitution and elimination reactions due to the reactive chlorine atom. Here's an example:
1-Chlorooctane does not have a specific biological function and hence doesn't have a defined mechanism of action within living organisms.
1-Chlorooctane is a flammable liquid with a moderate flash point. It is considered harmful if swallowed or inhaled and can cause skin and eye irritation. Exposure to high concentrations can cause central nervous system depression.
One research area has employed 1-Chlorooctane in determining the excess molar enthalpies of binary mixtures. These studies involve measuring the heat released or absorbed when two liquids are mixed to understand their interactions at the molecular level. 1-Chlorooctane was used alongside 2-alkanones (ketones with a two-carbon chain) to analyze their mixing behavior. Source: Sigma-Aldrich product page for 1-Chlorooctane:
Health Hazard;Environmental Hazard